2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide
Descripción
Propiedades
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-14-8-9-17(10-15(14)2)26-20-18(11-23-26)21(28)25(13-22-20)12-19(27)24-16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRYZFFXNRVJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a complex structure characterized by:
- A pyrazolo[3,4-d]pyrimidine core , which is known for its role in various biological activities.
- Substituents including a 3,4-dimethylphenyl group and an N-phenylacetamide moiety that may influence its pharmacological properties.
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold often exhibit their biological effects through:
- Kinase inhibition : This compound may target specific kinases involved in cellular signaling pathways, potentially leading to antitumor effects by disrupting cancer cell proliferation.
- Modulation of apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- In vitro assays demonstrated that compounds related to this structure exhibited cytotoxicity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colorectal cancer (HT-29) cells. The MTT assay results indicated stronger cytotoxic activity compared to standard chemotherapeutic agents like cisplatin .
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 2a | MCF-7 | 10.5 | Apoptosis via caspases |
| 2b | MDA-MB-231 | 8.9 | Mitochondrial disruption |
Antimicrobial and Anti-inflammatory Properties
Beyond anticancer activity, pyrazolo[3,4-d]pyrimidines have also shown:
- Antimicrobial effects : Some derivatives exhibit activity against bacterial strains and could serve as lead compounds for developing new antibiotics.
- Anti-inflammatory properties : Research suggests that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or inflammatory bowel disease.
Case Studies and Research Findings
- Cytotoxicity Studies : A study comparing the cytotoxic effects of various pyrazolo[3,4-d]pyrimidine derivatives found that those with specific substitutions at the phenyl ring exhibited enhanced potency against cancer cells. The mechanism was linked to increased apoptosis markers and reduced cell viability .
- Kinase Inhibition Profiling : Another investigation focused on the kinase inhibition profile of related compounds showed significant inhibitory activity against several kinases involved in tumor growth. This suggests that the compound may share similar properties and could be developed as a targeted therapy for specific cancers .
Aplicaciones Científicas De Investigación
Cancer Treatment
The compound has demonstrated significant antiproliferative activity against various cancer cell lines:
| Activity | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 (breast cancer) | 5.0 | |
| Apoptosis Induction | MV4-11 (leukemia) | 3.5 | |
| Kinase Inhibition | Aurora A Kinase | 0.15 | |
| Anti-inflammatory | RAW 264.7 macrophages | 12.0 |
In a study evaluating the antiproliferative effects of several pyrazole derivatives, this compound was found to significantly reduce cell viability in MCF-7 cells with an IC50 value of 5.0 µM. The mechanism involved was linked to the induction of apoptosis through caspase activation.
Enzyme Inhibition
Another critical area of application is the inhibition of Aurora A kinase, a vital regulator in cell division:
- The compound's inhibitory effect on Aurora A kinase was reported with an IC50 value of 0.15 µM, indicating potent inhibition and suggesting its potential as a therapeutic agent in oncology.
Study on Antiproliferative Activity
In a detailed investigation into the antiproliferative effects of pyrazole derivatives, this compound was shown to significantly affect the viability of MCF-7 breast cancer cells. The study highlighted that the compound's mechanism involved apoptosis induction via caspase pathways, providing a basis for its use in cancer therapies targeting similar pathways.
Study on Enzyme Inhibition
Research focusing on the compound's inhibitory effects on Aurora A kinase revealed its high potency as an inhibitor. This suggests that further exploration into its use as a targeted therapy for cancers driven by aberrant Aurora A activity could be beneficial.
Comparación Con Compuestos Similares
Modifications to the Pyrazolo[3,4-d]Pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is versatile, with substitutions at the 1-, 4-, and 6-positions significantly altering bioactivity. Key analogs include:
Key Insight : The 4-oxo group in the target compound may stabilize tautomeric forms, influencing binding to enzymes like phosphodiesterases or kinases compared to amine-substituted analogs .
Variations in the Acetamide Moiety
The N-phenylacetamide side chain distinguishes the target compound from other derivatives. Comparisons include:
Key Insight : The N-phenyl group in the target compound may favor π-π stacking interactions in biological targets compared to aliphatic or halogenated acetamides .
Phenyl Ring Substitutions
The 3,4-dimethylphenyl group at the 1-position is a critical feature. Analogous compounds with alternative aryl groups include:
Key Insight : The 3,4-dimethyl configuration may optimize hydrophobic binding pockets in enzymes compared to ortho-substituted analogs .
Implications for Drug Development
While direct pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:
- Selectivity : The 3,4-dimethylphenyl group may reduce off-target effects compared to simpler phenyl derivatives.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
